molecular formula C13H13ClN2O2 B2729584 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 926205-49-4

5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2729584
CAS No.: 926205-49-4
M. Wt: 264.71
InChI Key: UBKFCRWXEHRGQY-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS registry number 926205-49-4 . It has a molecular formula of C 13 H 13 ClN 2 O 2 and a molecular weight of 264.71 g/mol . This pyrazole-4-carboxylic acid derivative is characterized by its 5-chloro and 3-methyl substitutions on the pyrazole ring, which is further functionalized at the N-1 position with a (4-methylphenyl)methyl group . While specific biological or pharmacological studies on this exact molecule are not detailed in the available literature, pyrazole carboxylic acid derivatives are recognized in medicinal chemistry research as valuable scaffolds. Compounds with this core structure are frequently investigated for their potential biological activities. For instance, related pyrazole-carboxylic acid esters have been synthesized and profiled as new analgesic and anti-inflammatory agents in scientific research . As a building block, this compound offers researchers a multifunctional template for further chemical exploration, including amide formation via its carboxylic acid group or modifications around its aromatic systems. Researchers should note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper storage conditions of 2-8°C are recommended to maintain the integrity of the product .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-8-3-5-10(6-4-8)7-16-12(14)11(13(17)18)9(2)15-16/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKFCRWXEHRGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate reagents under controlled conditions. One common method involves the use of phosphoryl chloride and dimethylformamide, followed by heating under reflux . The reaction mixture is then cooled and poured into ice-cold water to precipitate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .

Anti-inflammatory Properties : The compound has shown anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Antimicrobial Activity : There is growing evidence supporting the antimicrobial properties of pyrazole compounds. The synthesis of 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid has been linked to enhanced antibacterial activity against various pathogens, making it a potential lead compound for antibiotic development .

Agricultural Applications

Pesticide Development : The unique structure of this pyrazole derivative allows for its use in developing new pesticides. Studies have shown that certain pyrazole compounds exhibit herbicidal and insecticidal activities, which can be harnessed to create more effective agricultural chemicals .

Materials Science

Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties. The compound can serve as a functional monomer in the synthesis of smart materials with specific thermal and mechanical properties .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation ,
Anti-inflammatoryReduces production of pro-inflammatory cytokines
AntimicrobialExhibits significant antibacterial activity against various pathogens ,
PesticidalEffective against specific pests; potential for new pesticide formulations

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
  • CAS No.: 926205-49-4
  • Molecular Formula: C₁₃H₁₃ClN₂O₂ (calculated based on structural analysis; discrepancies noted in )
  • Molecular Weight : 276.71 g/mol
  • Structure : A pyrazole core substituted at positions 1, 3, 4, and 5 with a (4-methylbenzyl) group, methyl, carboxylic acid, and chlorine, respectively.
  • Oxidation of pyrazole-4-carbaldehydes to carboxylic acids using KMnO₄ under microwave irradiation.
  • Acid chloride formation via treatment with SOCl₂.

Properties :

  • Physical State : Solid (inferred from storage conditions in ).
  • Applications : Pyrazolecarboxylic acids are intermediates in agrochemical and pharmaceutical synthesis, often modified into amides or esters for enhanced bioactivity.

Structural and Functional Group Variations

Table 1: Substituent Comparison of Pyrazolecarboxylic Acid Derivatives
Compound Name Position 1 Substituent Position 3 Substituent Position 5 Substituent Carboxylic Acid Position Molecular Formula
Target Compound (4-Methylphenyl)methyl Methyl Chlorine 4 C₁₃H₁₃ClN₂O₂
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl Methyl Chlorine 4 C₁₁H₉ClN₂O₂
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 2,4-Dichlorophenyl 4-Chlorophenyl Methyl 3 C₁₇H₁₀Cl₃N₂O₂
5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid 2-Methylpropyl Methyl Chlorine 4 C₈H₁₁ClN₂O₂
4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-... Complex bicyclic substituent Methyl Hydroxyl 3 C₂₉H₂₃ClN₄O₂
Key Observations:
  • Chlorine Placement : Chlorine at position 5 (target compound) vs. position 3 () alters electronic effects, influencing reactivity and binding affinity.

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Solubility Stability
Target Compound Not reported Likely low in water Stable at room temp
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 230–231 Low (organic solvents) Stable under reflux
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 136 Moderate in MeOH Sensitive to hydrolysis
Key Observations:
  • Melting Points : Higher melting points (e.g., 230–231°C) correlate with stronger intermolecular forces (e.g., hydrogen bonding from carboxylic acid groups).
  • Solubility : All compounds exhibit low water solubility, typical of aromatic carboxylic acids.
Table 3: Bioactivity Data
Compound Name Biological Activity MIC/IC₅₀ Reference
Target Compound Not reported
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Antifungal MIC = 12.5 µg/mL
4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid Antibacterial (A. baumannii) MIC = 1.56 µg/mL
4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-... Crystallographically studied
Key Observations:
  • Antifungal Activity : Electron-withdrawing groups (e.g., chlorine) enhance antifungal potency.
  • Antibacterial Activity : Chloro-substituted pyrazoles show significant activity against Gram-negative pathogens.

Biological Activity

5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article synthesizes diverse research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12ClN2O2
  • Molecular Weight : 252.70 g/mol
  • CAS Number : 1266615-39-7

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-3-methyl-1H-pyrazole derivatives with various aryl groups through nucleophilic substitution. The presence of the chloro group enhances reactivity, allowing for the formation of diverse derivatives that may exhibit varied biological activities.

Anticancer Properties

Research indicates that pyrazole derivatives, including 5-chloro-3-methyl-1H-pyrazoles, possess notable anticancer properties. A study evaluating various pyrazole compounds demonstrated that several derivatives exhibited cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, compounds derived from pyrazole structures showed IC50 values ranging from 2.43 to 14.65 μM against these cell lines, indicating significant growth inhibition compared to non-cancerous cells .

The mechanism through which these compounds exert their anticancer effects often involves:

  • Microtubule Destabilization : Certain pyrazole derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, specific compounds demonstrated a reduction in microtubule assembly activity by up to 52% at concentrations of 20 μM .
  • Caspase Activation : Apoptosis studies revealed that selected pyrazole compounds could enhance caspase-3 activity significantly, suggesting a pathway for inducing programmed cell death in malignant cells .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives are also being explored for:

  • Antibacterial Activity : Some studies have reported antibacterial effects against various strains, indicating potential as therapeutic agents against infections .
  • Anti-inflammatory Effects : Research has highlighted anti-inflammatory properties in certain pyrazole derivatives, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study AEvaluated cytotoxicity against MDA-MB-231 and HepG2; compounds showed IC50 values between 2.43–14.65 μM .
Study BInvestigated microtubule destabilizing effects; demonstrated inhibition rates up to 52% at 20 μM concentration .
Study CAssessed anti-inflammatory properties; certain derivatives showed significant reduction in edema in animal models .

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